molecular formula C9H7F3O2 B13519851 2,2-Difluoro-1-(3-fluoro-2-methoxy-phenyl)-ethanone

2,2-Difluoro-1-(3-fluoro-2-methoxy-phenyl)-ethanone

Cat. No.: B13519851
M. Wt: 204.15 g/mol
InChI Key: HAEDSFCSNKIZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H7F3O2. This compound is characterized by the presence of two fluorine atoms attached to the ethanone group and a methoxyphenyl group with an additional fluorine atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)ethan-1-one typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 3-fluoro-2-methoxybenzaldehyde with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
  • 2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one

Uniqueness

2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of difluoromethyl and methoxy groups enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7F3O2/c1-14-8-5(7(13)9(11)12)3-2-4-6(8)10/h2-4,9H,1H3

InChI Key

HAEDSFCSNKIZGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)C(F)F

Origin of Product

United States

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